molecular formula C5H3BrIN B1290381 3-Bromo-2-iodopyridine CAS No. 408502-43-2

3-Bromo-2-iodopyridine

Cat. No.: B1290381
CAS No.: 408502-43-2
M. Wt: 283.89 g/mol
InChI Key: NYCGGAQICCWUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H3BrIN

Mechanism of Action

Target of Action

3-Bromo-2-iodopyridine is a chemical compound used primarily in scientific research and development . It is often used as a precursor or starting material for the synthesis of various other compounds . .

Mode of Action

It is likely that its interactions with biological targets would depend on the specific context of its use, such as the other compounds it is combined with in a reaction .

Biochemical Pathways

This compound is known to be involved in metal-catalyzed cross-coupling reactions, which are key processes in the synthesis of various organic compounds . These reactions can lead to the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.37, suggesting it could potentially cross cell membranes .

Result of Action

As a chemical reagent, the primary result of this compound’s action is the formation of new chemical bonds and structures during reactions. The specific molecular and cellular effects would depend on the context of its use and the other compounds involved in the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its reactivity in cross-coupling reactions may be affected by the type of catalyst used, the temperature of the reaction, and the solvent in which the reaction takes place .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-iodopyridine can be synthesized through a multi-step process starting from pyridine. One common method involves the bromination of pyridine to form 3-bromopyridine, followed by iodination to yield this compound. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent, while the iodination step can be carried out using iodine or iodotrimethylsilane in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and minimize by-products. This includes controlling temperature, reaction time, and the concentration of reagents. The use of efficient purification techniques, such as recrystallization or chromatography, is also crucial to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling with phenylboronic acid in a Suzuki-Miyaura reaction would yield a biaryl compound .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrIN/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCGGAQICCWUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634872
Record name 3-Bromo-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408502-43-2
Record name 3-Bromo-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.